molecular formula C9H10F2N6S B10903158 5-(difluoromethyl)-4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10903158
M. Wt: 272.28 g/mol
InChI Key: ZCHUVFWKSDYSDI-UUILKARUSA-N
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Description

5-(DIFLUOROMETHYL)-4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide under basic conditions.

    Formation of the Pyrazole Derivative: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and 1,3-diketones.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the difluoromethyl group, potentially leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Triazoles and Pyrazoles: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthetic Intermediates: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Pharmaceutical Development: Due to its potential biological activity, the compound can be explored for the development of new drugs.

Industry

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group and the triazole ring are known to enhance binding affinity and specificity, potentially leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with the pyrazole ring are also known for their diverse biological activities.

Uniqueness

The presence of the difluoromethyl group and the specific arrangement of the triazole and pyrazole rings make 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE unique. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C9H10F2N6S

Molecular Weight

272.28 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-(2,5-dimethylpyrazol-3-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H10F2N6S/c1-5-3-6(16(2)15-5)4-12-17-8(7(10)11)13-14-9(17)18/h3-4,7H,1-2H3,(H,14,18)/b12-4+

InChI Key

ZCHUVFWKSDYSDI-UUILKARUSA-N

Isomeric SMILES

CC1=NN(C(=C1)/C=N/N2C(=NNC2=S)C(F)F)C

Canonical SMILES

CC1=NN(C(=C1)C=NN2C(=NNC2=S)C(F)F)C

Origin of Product

United States

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